2-Amino-5-iodo-6-phenyl-4-pyrimidinone

Interferon induction Antiviral activity Mechanism of action

2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) is a 5-halo-6-phenyl pyrimidinone derivative with the molecular formula C₁₀H₈IN₃O and molecular weight 313.09 g/mol. It belongs to the class of 5-substituted 2-amino-6-phenyl-4(3H)-pyrimidinones, which are well-documented small-molecule biological response modifiers originally developed as interferon-inducing antiviral and antineoplastic agents.

Molecular Formula C10H8IN3O
Molecular Weight 313.09 g/mol
CAS No. 72943-43-2
Cat. No. B1496177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-iodo-6-phenyl-4-pyrimidinone
CAS72943-43-2
Synonyms2-amino-5-iodo-6-phenyl-4-pyrimidinone
AIPP
Molecular FormulaC10H8IN3O
Molecular Weight313.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)I
InChIInChI=1S/C10H8IN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15)
InChIKeyJBQRDRKWCBEQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP, CAS 72943-43-2): Compound Identity and Pharmacological Class


2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) is a 5-halo-6-phenyl pyrimidinone derivative with the molecular formula C₁₀H₈IN₃O and molecular weight 313.09 g/mol [1]. It belongs to the class of 5-substituted 2-amino-6-phenyl-4(3H)-pyrimidinones, which are well-documented small-molecule biological response modifiers originally developed as interferon-inducing antiviral and antineoplastic agents [2]. AIPP is characterized by a 5-iodo substituent on the pyrimidinone ring, distinguishing it from the 5-bromo analogue ABPP (bropirimine) and the 5-chloro analogue. The compound serves as a key investigational tool for dissecting interferon-dependent versus interferon-independent immunomodulatory mechanisms and as a versatile synthetic intermediate for palladium-catalyzed cross-coupling derivatization [3].

Why 5-Halo-6-phenyl Pyrimidinone Analogs Cannot Be Interchanged: The 2-Amino-5-iodo-6-phenyl-4-pyrimidinone Case


Within the 5-halo-6-phenyl pyrimidinone series, seemingly minor halogen substitutions at the 5-position produce profoundly divergent pharmacological profiles. The 5-bromo analogue ABPP (bropirimine) is a potent interferon (IFN) inducer across multiple species, whereas the 5-iodo analogue AIPP is a poor IFN inducer in every system evaluated [1]. Despite this stark difference, AIPP retains equivalent antiviral and antitumor efficacy to ABPP, operating through interferon-independent mechanisms [2]. This fundamental mechanistic divergence—coupled with differences in synthetic reactivity, wherein 5-iodopyrimidines serve as superior substrates for palladium-catalyzed cross-coupling relative to 5-bromo or 5-chloro analogs—means that generic in-class substitution will yield materially different experimental outcomes and synthetic utility [3].

Quantitative Differential Evidence for 2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP) Versus Closest Analogs


Interferon-Independent Antiviral Activity: AIPP Matches ABPP Efficacy Without Inducing Interferon

AIPP was characterized as a poor interferon inducer in every system evaluated (mice, cats, cattle in vivo; human lymphoid tissue in vitro), in marked contrast to ABPP which induced high levels of serum interferon across all tested species. Despite this, AIPP was as active as ABPP and ABMP as an in vivo antiviral agent, establishing that its antiviral efficacy operates through interferon-independent pathways [1]. This mechanistic decoupling was further confirmed in antitumor models where ABPP was more effective than AIPP at inducing interferon in normal mice, yet both compounds produced comparable antitumor protection [2].

Interferon induction Antiviral activity Mechanism of action Immunomodulation

NK Cell Cytotoxicity Enhancement: AIPP and ABPP Are Equally Active Despite Divergent IFN Induction

In a direct comparative study in BN rats, both AIPP and ABPP administered intraperitoneally at 250 mg/kg produced a rapidly established and long-lasting approximately 4-fold increase in NK cell cytotoxicity, measured by ⁵¹Cr release assay against Yac-1 targets at an effector-to-target ratio of 40:1. Critically, this equivalent NK activation occurred despite ABPP inducing high serum IFN levels and AIPP inducing none, as noted by Lotzova et al. (1983) and confirmed by Eggermont et al. (1986) [1]. The enhancement persisted from Day 1 through at least Day 9 post-administration for both compounds [2].

NK cell activity Natural killer cells Antitumor immunity Immunomodulation

B Cell Activation Potency: AIPP and ABPP Are Approximately 10-Fold More Potent Than 8-Substituted Guanosines

In head-to-head in vitro comparisons, AIPP and ABPP both induced murine B cells to polyclonally proliferate and differentiate with comparable maximal response levels and kinetics. However, both AIPP and ABPP were approximately 10-fold more potent than the 8-substituted guanosine class representatives 8-bromoguanosine (8-BrGuo) and 8-mercaptoguanosine (8-MGuo) in these B cell activation assays [1]. This potency advantage positions 5-halo-6-phenyl pyrimidinones, including AIPP, as preferred tools for B cell immunomodulation studies.

B cell activation Polyclonal proliferation Immunomodulation Biological response modifiers

Antitumor Efficacy Against Lung Metastases: AIPP Equivalent to ABPP, Superior to ABMP

In a comprehensive comparative study against artificial and spontaneous lung metastases of multiple murine tumor lines (NFSa fibrosarcoma, MCa-K mammary carcinoma, FSa fibrosarcoma), ABPP and AIPP given intraperitoneally at 250 mg/kg for 2 or 3 consecutive days before or after intravenous tumor cell inoculation greatly reduced the number of tumor nodules in the lungs. ABMP (2-amino-5-bromo-6-methyl-4-pyrimidinone), the 6-methyl analog, was considerably less effective [1]. Both ABPP and AIPP were also effective in the therapy of spontaneous lung metastases, especially when administered before surgical removal of the primary tumor. Neither compound was effective in whole-body irradiated mice, but both protected against irradiation-induced enhancement of metastasis formation [2].

Antitumor activity Lung metastases Fibrosarcoma Mammary carcinoma

Synthetic Versatility: 5-Iodo Analog Is the Most Efficient Substrate for Palladium-Catalyzed Cross-Coupling

Among 2-amino-5-halo-4,6-disubstituted pyrimidines, the 5-iodo derivatives (including AIPP and its 4-methoxy analog) are the most efficient substrates for palladium-catalyzed arylations and alkynylations, outperforming the corresponding 5-bromo and 5-chloro analogs [1]. This superior reactivity arises from the weaker carbon-iodine bond, which facilitates oxidative addition to palladium(0) catalysts. This property enables efficient diversification of the 5-position to generate libraries of 5-aryl and 5-alkynyl derivatives for structure-activity relationship (SAR) studies.

Cross-coupling chemistry Palladium catalysis 5-iodopyrimidine Derivatization Medicinal chemistry

Cytochrome P450 Modulation: Both AIPP and ABPP Depress Hepatic CYP450 Levels with Comparable Magnitude

Both AIPP and ABPP were shown to produce significant depression of murine hepatic cytochrome P-450 levels when administered at dosage regimens comparable to those used for interferon induction [1]. This finding is relevant for programs evaluating combination therapies or conducting in vivo pharmacology studies, as both compounds share this property, meaning that AIPP does not offer a differentiated advantage in terms of CYP450-sparing effects. However, the shared CYP450 depression profile is an important consideration for experimental design regardless of which 5-halo pyrimidinone is selected.

Drug metabolism Cytochrome P450 Drug-drug interaction Xenobiotic metabolism

Procurement-Relevant Application Scenarios for 2-Amino-5-iodo-6-phenyl-4-pyrimidinone (AIPP, CAS 72943-43-2)


Dissection of Interferon-Independent Antiviral and Antitumor Mechanisms

AIPP is the optimal tool compound for studies requiring unambiguous discrimination between interferon-dependent and interferon-independent antiviral or antitumor mechanisms. Because AIPP is a poor interferon inducer in every system evaluated yet retains full antiviral and antitumor activity equivalent to ABPP, it serves as a clean mechanistic probe [1]. This is particularly valuable for target identification, pathway deconvolution, and programs developing non-interferon-based immunotherapies where interferon-related toxicity must be avoided. ABPP (bropirimine), by contrast, cannot serve this purpose due to its potent interferon induction [2].

NK Cell-Mediated Antitumor Immunity Studies Without Interferon Confounding

For research programs investigating NK cell biology in tumor immunosurveillance, AIPP provides a unique advantage: it enhances NK cell cytotoxicity approximately 4-fold, equivalent to ABPP, yet does so entirely through interferon-independent pathways [1]. This allows investigators to study NK cell activation mechanisms, tumor-binding potential recruitment, and lytic capacity enhancement without the confounding effects of systemic interferon induction. The long-lasting NK activation profile (≥9 days after a single dose) supports both acute and sustained experimental protocols [2].

Medicinal Chemistry Derivatization via Palladium-Catalyzed Cross-Coupling at the 5-Position

AIPP and its derivatives serve as the most efficient substrates for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) among 5-halo-6-phenyl pyrimidinones, outperforming 5-bromo and 5-chloro analogs [1]. This superior reactivity enables high-yielding diversification of the 5-position to generate focused libraries of 5-aryl, 5-alkynyl, and 5-alkenyl derivatives for SAR exploration. Medicinal chemistry teams seeking a versatile pyrimidinone scaffold for library synthesis or late-stage functionalization will find AIPP a strategically advantageous starting material compared to ABPP [2].

Combination Immunotherapy Studies Leveraging Interferon-Independent Immune Priming

In combination immunotherapy models, AIPP has demonstrated the ability to potentiate the activity of Bacillus Calmette-Guérin (BCG) against murine bladder tumors (MBT-2), producing the highest survival rates when combined with BCG compared to either agent alone (p < 0.001 vs. saline control) [1]. AIPP affects the immune system through a different temporal and mechanistic profile than BCG, inducing an earlier, greater, and longer-lasting increase in cytotoxicity [2]. This property supports procurement of AIPP specifically for combination immunotherapy research where interferon-independent immune priming is desired alongside standard-of-care comparators.

Quote Request

Request a Quote for 2-Amino-5-iodo-6-phenyl-4-pyrimidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.